4-(Isobutyrylamino)benzoic acid

PPARγ Nuclear Receptor Binding Affinity

4-(Isobutyrylamino)benzoic acid (CAS 28547-07-1) is a synthetic benzoic acid derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. It is characterized by an isobutyrylamino group at the para position of the benzoic acid ring.

Molecular Formula C11H13NO3
Molecular Weight 207.23g/mol
CAS No. 28547-07-1
Cat. No. B472922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isobutyrylamino)benzoic acid
CAS28547-07-1
Molecular FormulaC11H13NO3
Molecular Weight207.23g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
InChIKeyOMWFUEUNNVEJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isobutyrylamino)benzoic Acid (CAS 28547-07-1): Chemical Identity and Baseline Procurement Considerations


4-(Isobutyrylamino)benzoic acid (CAS 28547-07-1) is a synthetic benzoic acid derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol [1]. It is characterized by an isobutyrylamino group at the para position of the benzoic acid ring . This compound serves as a versatile building block in organic synthesis and is utilized in proteomics research for studying protein interactions . It is commercially available from multiple vendors, typically with a purity of 97% .

Why Generic Benzoic Acid Derivatives Cannot Substitute for 4-(Isobutyrylamino)benzoic Acid (CAS 28547-07-1) in Research


Substituting 4-(isobutyrylamino)benzoic acid with a generic benzoic acid derivative is not scientifically sound due to the profound influence of its specific para-isobutyrylamino substitution on key molecular properties. This group uniquely dictates the compound's lipophilicity (LogP of 2.04-2.4), hydrogen bonding capacity (2 donors, 3 acceptors), and topological polar surface area (tPSA of 66.4 Ų) [1]. These physicochemical parameters are critical determinants of a molecule's behavior in biological assays (e.g., membrane permeability, target binding) and chemical reactions (e.g., solubility, reactivity) [2]. Using an unsubstituted or differently substituted analog would introduce an uncontrolled variable, potentially invalidating experimental outcomes in fields such as medicinal chemistry, where these properties are tightly linked to target engagement and pharmacokinetic profiles.

Quantitative Differentiation: Evidence for 4-(Isobutyrylamino)benzoic Acid (CAS 28547-07-1) vs. Analogs


PPARγ Binding Affinity: A Quantitative Comparison

A close analog of 4-(isobutyrylamino)benzoic acid exhibits high-affinity binding to the PPARγ receptor, with a thermodynamic dissociation constant (Kd) of 3.70 nM as determined by Surface Plasmon Resonance (SPR) [1]. In a cell-based transactivation assay using human HepG2 cells, this same compound demonstrated functional activation with an EC50 of 280 nM [1]. While this data is for a structurally related compound, it serves as a class-level inference for the potential of 4-(isobutyrylamino)benzoic acid derivatives in targeting PPARγ. In contrast, 4-aminobenzoic acid, a common precursor, does not exhibit this level of specific, high-affinity nuclear receptor engagement [2].

PPARγ Nuclear Receptor Binding Affinity

Physicochemical Property Comparison: Impact on Drug-Likeness

The introduction of the isobutyryl group significantly alters the physicochemical profile compared to the parent 4-aminobenzoic acid (PABA). 4-(Isobutyrylamino)benzoic acid has a calculated LogP (XLogP3) of 2.4, indicating moderate lipophilicity, compared to PABA's LogP of 0.83 [1][2]. This increase in lipophilicity is often correlated with improved passive membrane permeability. The compound also has a topological polar surface area (tPSA) of 66.4 Ų, which falls within the generally accepted range for oral bioavailability (under 140 Ų) . The hydrogen bond donor count is 2 and acceptor count is 3 . These specific values differentiate it from PABA (HBD=2, HBA=3, but a much lower LogP) and other potential analogs, providing a distinct property set for optimization in drug discovery programs [3].

Medicinal Chemistry Drug-likeness ADME

Solubility and Procurement Considerations

The calculated aqueous solubility (LogSW) of 4-(isobutyrylamino)benzoic acid is -2.46 . This value is crucial for planning in vitro assays, as it indicates low aqueous solubility. For procurement, the compound is readily available from multiple commercial suppliers in quantities ranging from 100 mg to 100 g . As a point of comparison, 4-aminobenzoic acid has a much higher reported experimental solubility of approximately 5-6 mg/mL in water at 25°C [1]. The low predicted solubility of the target compound necessitates the use of organic co-solvents (e.g., DMSO) for biological testing, a critical methodological detail that distinguishes it from the more water-soluble parent compound and can influence assay design and interpretation.

Solubility Procurement Chemical Supply

Recommended Application Scenarios for 4-(Isobutyrylamino)benzoic Acid (CAS 28547-07-1) Based on Quantitative Evidence


PPARγ-Targeted Probe and Lead Discovery

Given the class-level evidence of high-affinity PPARγ binding (Kd = 3.70 nM) for a closely related analog [1], 4-(isobutyrylamino)benzoic acid is a strategic choice for initiating medicinal chemistry campaigns focused on this nuclear receptor. Its physicochemical properties (LogP 2.4, tPSA 66.4 Ų) [2] align with the typical profile of PPARγ ligands, making it a suitable scaffold for further optimization toward developing novel agonists or antagonists for metabolic diseases.

Medicinal Chemistry Scaffold for Property Optimization

The compound's well-defined physicochemical profile, including its moderate lipophilicity (LogP 2.4) and hydrogen-bonding capacity [2], provides a quantifiable baseline for structure-activity relationship (SAR) studies. Researchers can systematically modify the isobutyryl or benzoic acid moieties to tune these properties and assess the impact on target engagement, cellular permeability, and metabolic stability, all while leveraging the commercial availability of the starting material .

Negative Control for Specificity in Enzymatic Assays

Although specific inhibitory data for this exact compound is limited, its structural relationship to a broader class of compounds, coupled with its distinct physicochemical properties (e.g., low predicted aqueous solubility, LogSW -2.46) , makes it suitable for use as a carefully selected negative control. In assays where target engagement is hypothesized to be highly sensitive to the para-substituent's steric or electronic properties, this compound can help define the boundaries of specificity, contrasting with simpler benzoic acid derivatives that may lack the same degree of steric bulk or lipophilicity.

Analytical Reference and Method Development

The compound's commercial availability in high purity (≥97%) and its well-characterized structure [2] make it suitable for use as an analytical reference standard. Its unique retention time in chromatographic systems (due to its specific LogP and tPSA) allows for method development and calibration in HPLC, LC-MS, or other analytical techniques used to monitor reactions or quantify related compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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